molecular formula C13H19Cl2NO2 B1665204 Alaproclate hydrochloride, (S)- CAS No. 57469-92-8

Alaproclate hydrochloride, (S)-

Cat. No. B1665204
CAS RN: 57469-92-8
M. Wt: 292.2 g/mol
InChI Key: OPAKSOWFKIUFNP-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alaproclate hydrochloride, (S)- is a selective serotonin reuptake inhibitor (SSRI), and along with zimelidine and indalpine, was one of the first of its kind.

Scientific Research Applications

1. Neurotransmitter Uptake Inhibition

Alaproclate hydrochloride is primarily recognized for its ability to selectively inhibit the uptake of 5-hydroxytryptamine (serotonin) in the brain. This action categorizes it as a potent serotonin reuptake inhibitor, which is a property of interest in the development of antidepressant medications. Studies have highlighted its effectiveness in blocking serotonin uptake in various animal models, providing a foundation for its potential therapeutic applications in treating depressive disorders (Lindberg et al., 1978).

2. Interaction with NMDA Receptors

Research has also shown that Alaproclate hydrochloride acts as a noncompetitive antagonist of the NMDA receptor, a type of glutamate receptor in the brain. This interaction suggests its potential use in modulating glutamate-mediated neuronal activity, which can be relevant in the context of neurodegenerative diseases and psychiatric disorders (Wilkinson et al., 1994).

3. Potential in Treating Dementia

Alaproclate has been studied for its effectiveness in patients with dementia, including Alzheimer's disease. It was observed to rapidly absorb and show an elimination half-life conducive to therapeutic use. Its pharmacological effects, such as inhibition of serotonin uptake and reduction in serotonin concentration in blood, were noted, along with some positive effects on emotional functions in patients with dementia (Bergman et al., 2004).

4. Influence on Membrane Ion Channels

Studies have also explored Alaproclate’s effects on membrane ion channels, particularly in neuroblastoma cells and hippocampal neurons. It was found to block potassium channels and enhance the excitability of cells, potentially affecting neuronal signaling and responses to neurotransmitters. This property could have implications in understanding and treating various neurological disorders (Hedlund, 1987; Hedlund & Andersen, 1989).

5. Drug Metabolism and Interaction

Alaproclate influences the metabolism of other drugs, such as antipyrine, indicating its potential impact on drug-drug interactions and metabolic processes in the body. This aspect is crucial in the context of polypharmacy, especially in patients with multiple medications (Teunissen et al., 2004).

properties

CAS RN

57469-92-8

Product Name

Alaproclate hydrochloride, (S)-

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl] (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H/t9-;/m0./s1

InChI Key

OPAKSOWFKIUFNP-FVGYRXGTSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-aminopropionic acid-1-(4-chlorophenyl)-2-methyl-2-propyl ester.HCl
A 23189
A-23189
alaproclate
alaproclate hydrochloride
alaproclate hydrochloride, (D)-isomer
alaproclate hydrochloride, (L)-isomer
alaproclate hydrochloride, (R)-
alaproclate hydrochloride, (S)-
D-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride
L-alanine, 2-(4-chlorophenyl)-1,1-dimethylethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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